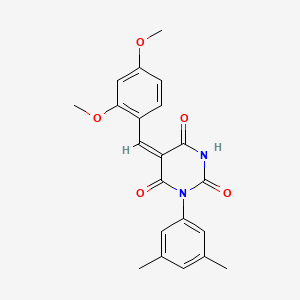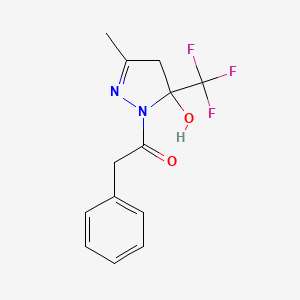![molecular formula C21H13Cl3N2O2 B4934027 2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4934027.png)
2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a synthetic compound that has been widely used in scientific research. This compound is also known as DMXB-A, and it is a potent and selective agonist of the α7 nicotinic acetylcholine receptor. The α7 nicotinic acetylcholine receptor is a subtype of the nicotinic acetylcholine receptor family, which is a ligand-gated ion channel that is involved in various physiological processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide involves its binding to the α7 nicotinic acetylcholine receptor. This binding results in the activation of the receptor, which leads to the opening of the ion channel and the influx of cations, such as calcium and sodium, into the cell. This influx of cations triggers various intracellular signaling pathways, which ultimately lead to the physiological effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide are mediated by its activation of the α7 nicotinic acetylcholine receptor. This activation has been shown to have various effects, such as improving cognitive function, reducing inflammation, and providing neuroprotection. Additionally, this compound has been shown to have potential therapeutic applications in various diseases, such as Alzheimer's disease, schizophrenia, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide in lab experiments are its potent and selective agonist activity on the α7 nicotinic acetylcholine receptor, its ability to improve cognitive function, reduce inflammation, and provide neuroprotection. The limitations of using this compound in lab experiments are its potential toxicity and its limited availability.
Future Directions
There are several future directions for the use of 2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide in scientific research. One direction is to further investigate its potential therapeutic applications in various diseases, such as Alzheimer's disease, schizophrenia, and Parkinson's disease. Another direction is to study its effects on other physiological processes, such as pain perception and addiction. Additionally, further research is needed to optimize the synthesis of this compound and to develop more potent and selective agonists of the α7 nicotinic acetylcholine receptor.
Synthesis Methods
The synthesis of 2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide involves several steps. The first step is the synthesis of 5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenol, which is achieved by reacting 2-methylphenol with 2,4-dichlorophenyl isocyanate in the presence of a base. The second step is the synthesis of 2-chloro-N-(5-hydroxy-2-methylphenyl)benzamide, which is achieved by reacting 2-chlorobenzoyl chloride with 5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenol in the presence of a base. The final step is the synthesis of 2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide, which is achieved by reacting 2-chloro-N-(5-hydroxy-2-methylphenyl)benzamide with thionyl chloride in the presence of a base.
Scientific Research Applications
2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has been widely used in scientific research due to its potent and selective agonist activity on the α7 nicotinic acetylcholine receptor. This compound has been used to study the role of the α7 nicotinic acetylcholine receptor in various physiological processes, such as learning and memory, inflammation, and neuroprotection.
properties
IUPAC Name |
2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O2/c1-11-6-7-12(21-26-18-10-13(22)9-16(24)19(18)28-21)8-17(11)25-20(27)14-4-2-3-5-15(14)23/h2-10H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMPPUNOUJZJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(2R,3R)-3-[(2-methoxyethyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4933967.png)
![N-(2-hydroxy-1,1-dimethylethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4933978.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(1-pyrrolidinyl)pyridine](/img/structure/B4933980.png)
![1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4933988.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4933997.png)
![N-[3-(1H-indol-1-yl)propyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4934005.png)
![3-benzyl-5-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934006.png)


![1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B4934030.png)
![1-[2-(methylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B4934044.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4934055.png)